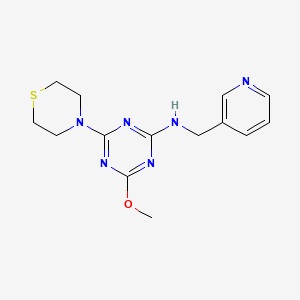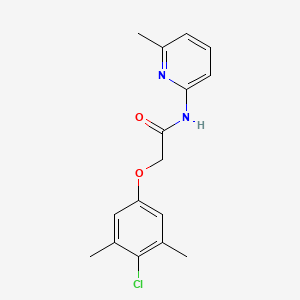![molecular formula C19H22FN3O3S B5538386 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one" is a chemical that belongs to the class of organic compounds known for their complex structure and significant potential in various chemical reactions and processes. Its relevance in scientific research stems from its distinctive molecular structure and the presence of functional groups that contribute to its unique chemical properties.
Synthesis Analysis
The synthesis involves multistep reactions, starting with the condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid, facilitated by solid acid catalysts for good to excellent yields. This environmentally friendly approach emphasizes the importance of using recyclable catalysts for sustainable chemistry practices (Zhang, Li, & Qi, 2016).
Molecular Structure Analysis
The molecular structure is characterized by X-ray crystallography, revealing isostructural properties with triclinic symmetry. The analysis shows that the molecule is essentially planar except for one of the fluorophenyl groups, highlighting the importance of spatial configuration in its chemical behavior (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including condensation with aromatic aldehydes and subsequent treatment with mercaptoacetic acid, leading to the formation of new fluorine-containing thiazepinones. These reactions underscore the compound’s reactivity and potential for creating new chemical entities (Joshi, Pathak, & Garg, 1980).
Physical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and crystalline structure, are determined by its molecular composition and arrangement. While specific studies on these properties are not available, they are crucial for understanding the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, are influenced by the compound’s functional groups and molecular geometry. Its synthesis and interactions suggest that it possesses unique chemical properties suitable for further exploration in synthetic chemistry and potential pharmaceutical applications.
References (Sources):
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Libraries
This compound and its derivatives are part of research efforts aimed at generating structurally diverse chemical libraries through alkylation, ring closure reactions, and other synthetic methods. For instance, Roman (2013) discussed the generation of a structurally diverse library of compounds through various alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, highlighting the versatility and potential of such compounds in drug discovery and chemical biology Roman, 2013.
Biological Evaluation for Therapeutic Applications
Compounds structurally related to 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one have been evaluated for various biological activities. For example, Fookes et al. (2008) synthesized and evaluated fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for their affinity and selectivity for peripheral benzodiazepine receptors, demonstrating their potential as imaging agents for neurodegenerative disorders Fookes et al., 2008.
Antimicrobial and Anti-inflammatory Agents
Kendre, Landge, and Bhusare (2015) prepared a series of novel derivatives bearing an aryl sulfonate moiety, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, and evaluated them for their antimicrobial and anti-inflammatory activities. This research underscores the therapeutic potential of such compounds in treating infections and inflammation Kendre, Landge, & Bhusare, 2015.
Role of Chirality in Biological Activity
Marinozzi et al. (2013) focused on the asymmetric synthesis of diastereoisomers of a novel non-steroidal farnesoid X receptor (FXR) agonist, illustrating the significant role of chirality on biological activity and the enantioselectivity of receptors towards certain classes of molecules Marinozzi et al., 2013.
Green Chemistry Approaches in Synthesis
The development of sustainable synthetic methods is also a key research area. Zhang, Li, and Qi (2016) demonstrated the synthesis of pyrazolo[3,4-e][1,4]thiazepin derivatives using a recyclable solid acid catalyst in water, representing an efficient and environmentally friendly approach Zhang, Li, & Qi, 2016.
Propriétés
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-4-(4-fluorophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-19(2)9-13(7-8-26-19)23-17-15(18(25)22-23)16(27-10-14(24)21-17)11-3-5-12(20)6-4-11/h3-6,13,16H,7-10H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWPWGRDPDXRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)F)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5538305.png)
![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)


![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)
![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)
![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5538362.png)
![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)
![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)


![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)
![[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)